4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate
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Overview
Description
4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate is a complex organic compound with a unique structure that includes cyano, methoxy, nitro, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-nitroaniline with cyanoacetic acid under basic conditions to form an intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the methoxy group can yield various substituted derivatives.
Scientific Research Applications
4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in electron transfer reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrophenyl isothiocyanate: Shares the methoxy and nitro groups but has an isothiocyanate group instead of the ester and cyano groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but lacks the cyano and ester groups.
Uniqueness
4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for diverse biological activities.
Properties
Molecular Formula |
C25H19N3O6 |
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Molecular Weight |
457.4 g/mol |
IUPAC Name |
[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C25H19N3O6/c1-16-3-7-18(8-4-16)25(30)34-21-10-5-17(6-11-21)13-19(15-26)24(29)27-22-12-9-20(28(31)32)14-23(22)33-2/h3-14H,1-2H3,(H,27,29)/b19-13+ |
InChI Key |
YKEGGKFVCAAHRG-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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